3-Fluoro-2-hydroxycinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,13H,(H,11,12) |
InChI Key |
KUWIQNATTRREHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C=CC(=O)O |
Origin of Product |
United States |
Derivatization and Structural Modification of 3 Fluoro 2 Hydroxycinnamic Acid Analogues
Esterification Reactions and Ester Derivative Synthesis
Esterification of the carboxylic acid moiety is a common strategy to modify the properties of hydroxycinnamic acids. This reaction typically converts the polar carboxylic acid into a less polar ester group, which can influence the compound's solubility, membrane permeability, and metabolic stability.
Detailed research on analogues of 3-Fluoro-2-hydroxycinnamic acid demonstrates various methods for ester synthesis. One established method involves the use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3) for the esterification of caffeic, ferulic, and p-coumaric acids with various alcohols, including phenethyl and 3,4-dihydroxyphenethyl alcohols. nih.govmdpi.com Another approach is the direct treatment of the acid with an alcohol in the presence of an acid catalyst.
Structure-activity relationship (SAR) studies on acute myeloid leukemia (AML) cells have highlighted the importance of esterification. nih.govnih.gov These studies revealed that methyl esters of hydroxycinnamic acid derivatives, such as methyl-4-hydroxycinnamate (a derivative of p-coumaric acid), were critical for synergistic anticancer activity when combined with carnosic acid. nih.govnih.gov The key structural elements required for this synergy included the para-hydroxyl group on the phenolic ring, the C7–C8 double bond in the propenoic acid side chain, and, crucially, the methyl-esterified carboxyl group. nih.gov This underscores how esterification is not merely a physical modification but a key element in the rational design of bioactive molecules.
Table 1: Examples of Esterification Reagents for Hydroxycinnamic Acid Analogues
| Acid Precursor | Alcohol | Coupling Reagents/Catalyst | Resulting Derivative Type | Reference |
|---|---|---|---|---|
| Caffeic Acid | Phenethyl alcohol | Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3) | Phenethyl ester | nih.govmdpi.com |
| Ferulic Acid | 3,4-Dihydroxyphenethyl alcohol | Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3) | Phenethyl ester | nih.govmdpi.com |
Amidation Reactions and Amide Derivative Synthesis
The conversion of the carboxylic acid group of this compound into an amide is a powerful method for creating derivatives with diverse biological activities. This is typically achieved by reacting the acid with an amine in the presence of a coupling agent. The resulting amide bond is generally more stable to hydrolysis than an ester bond.
A facile, one-pot synthesis protocol has been developed for the amidation of non-protected hydroxycinnamic acids, which is directly applicable for synthesizing derivatives of this compound. nih.govmdpi.com This method involves a pre-incubation of the hydroxycinnamic acid with an equimolar amount of N,N'-dicyclohexylcarbodiimide (DCC) in acetone, followed by the addition of the desired amine and aqueous sodium bicarbonate. mdpi.com This approach has been successfully used to synthesize a variety of phenol (B47542) amides by coupling acids like coumaric, ferulic, and sinapic acid with amines such as tyramine, tryptamine, agmatine, and putrescine, with yields ranging from 14% to 24%. nih.gov
Other coupling systems are also widely used. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC or EDCI) with 4-(dimethylamino)pyridine (DMAP) as a catalyst is effective for producing amide derivatives from acids like sinapic, p-coumaric, and ferulic acids. researchgate.net Research has also explored various other coupling agents, including HBTU/HOBt, COMU, and PyBOP, to facilitate the formation of amide bonds between hydroxycinnamic acids and amine-containing molecules. nih.gov
Table 2: Common Coupling Agents for Amide Synthesis with Hydroxycinnamic Acid Analogues
| Coupling Agent | Additive/Catalyst | Amine Examples | Reference |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sodium Bicarbonate | Tyramine, Tryptamine, Agmatine, Putrescine | nih.govmdpi.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 4-(Dimethylamino)pyridine (DMAP) | TFA·2-valyl-thiazole-4-carboxylic acid ethyl ester | researchgate.net |
| HBTU / HOBt | - | L-serine methyl ester | nih.gov |
| PyBOP | - | 5′-deoxy-5-fluoro-2′,3′-O-isopropylidenocytidine | nih.gov |
Conjugation with Biomolecules and Other Chemical Entities
Attaching this compound to other molecules, including biomolecules, is a key strategy for developing hybrid drugs or targeted therapeutic agents. This approach leverages the structural features of the cinnamic acid derivative to modulate the activity or delivery of the conjugated partner.
A significant area of research involves the conjugation of hydroxycinnamic acids to anticancer agents. nih.gov For instance, researchers have synthesized conjugates of hydroxycinnamic acid analogues with 5′-deoxy-5-fluorocytidine, a compound involved in the metabolic pathway of the chemotherapy drug capecitabine. nih.gov The linkage is formed via an amide bond between the carboxylic acid of the HCA and the free amino group on the cytidine (B196190) derivative. nih.gov The synthesis of these conjugates often requires exploring various coupling agents, such as POCl3, EDCI, and COMU, to achieve the desired product. nih.gov
Conjugation is not limited to drug molecules. Hydroxycinnamic acids are also coupled with biogenic amines like serotonin, dopamine, and tyramine, as well as amino acids. nih.govmdpi.com For example, caffeoyl-amino acidyl-hydroxamic acid has been synthesized, demonstrating the potential to create multi-functional molecules by combining the properties of an HCA with those of an amino acid and a hydroxamic acid. nih.gov These conjugation strategies aim to create novel chemical entities with potentially synergistic or enhanced biological effects.
Rational Design of Derivatives for Specific Molecular Interactions
The structural modification of this compound and its analogues is often guided by the principles of rational design to achieve specific interactions with biological targets, such as enzymes or protein receptors. This involves a deep understanding of structure-activity relationships (SAR).
The introduction of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to modulate a molecule's properties. Fluorine can alter acidity, improve metabolic stability, and enhance binding affinity to target proteins through favorable electrostatic interactions. The synthesis of fluorinated compounds like 2-Amino-3-fluorobenzoic acid as intermediates for potent therapeutic agents highlights the importance of this approach. orgsyn.org Similarly, rationally designed analogues of 3-fluoro-2-oxo-3-phenylpropionic acid have been synthesized as potent competitive inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase. nih.gov
SAR studies on hydroxycinnamic acid derivatives have provided clear rules for their rational design. For example, in the context of enhancing the differentiation of acute myeloid leukemia cells, the C7-C8 double bond in the side chain was identified as a major requirement for cooperation with calcitriol. nih.gov Furthermore, for synergistic cytotoxicity with carnosic acid, the design required a para-hydroxyl group on the phenyl ring, the intact double bond, and a methyl-esterified carboxyl group. nih.govnih.gov These findings provide a predictive framework for designing novel derivatives of this compound with specific and enhanced biological functions.
Advanced Analytical and Spectroscopic Characterization of 3 Fluoro 2 Hydroxycinnamic Acid and Derivatives
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 3-Fluoro-2-hydroxycinnamic acid and its derivatives in various matrices. Its versatility is enhanced by coupling with powerful detectors.
Coupling with Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the definitive identification and quantification of cinnamic acid derivatives. nih.gov This technique provides not only the molecular weight of the analyte but also structural information through fragmentation patterns. In negative-ion electrospray ionization (ESI), cinnamic acid derivatives typically show a dominant molecular ion [M-H]⁻. researchgate.net Collision-induced dissociation (CID) of this precursor ion often results in characteristic losses, such as carbon dioxide (CO2), which aids in structural confirmation. researchgate.net
Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offers enhanced separation efficiency and sensitivity, allowing for the detection and quantification of these compounds at very low levels (mg/L to µg/L). nih.gov This high sensitivity is crucial for analyzing complex samples like wine, where numerous hydroxycinnamic acid derivatives and their adducts are present. nih.gov The development of UHPLC-MS/MS methods has significantly improved the limits of detection (LOD) and quantification (LOQ) compared to conventional HPLC-DAD methods. nih.gov For instance, a study on wine analysis reported LOD values for hydroxycinnamic acid derivatives ranging from 0.0002 to 0.0140 mg/L. nih.gov
The fragmentation patterns observed in MS/MS spectra are key to distinguishing between different isomers and derivatives. By optimizing collision energies, specific and abundant product ions can be generated, enabling the development of highly selective multiple reaction monitoring (MRM) methods for accurate quantification. researchgate.net This approach has been successfully applied to identify and quantify a wide range of fatty acids, amides, and cinnamic acid derivatives in complex natural extracts. nih.gov
Table 1: HPLC-MS/MS Parameters for Cinnamic Acid Derivative Analysis
| Parameter | Value/Setting | Source |
| Ionization Mode | Negative Electrospray Ionization (ESI) | researchgate.net |
| Precursor Ion | [M-H]⁻ | researchgate.net |
| Fragmentation | Collision-Induced Dissociation (CID) | researchgate.net |
| Common Neutral Loss | CO₂ (44 amu) | researchgate.net |
| Analytical Platform | UHPLC-Q-TOF-MSE | nih.gov |
| Mass Tolerance | ±7 ppm | nih.gov |
UV-Visible Diode Array Detection (DAD) for Chromatographic Profiling and Purity Assessment
HPLC with Diode Array Detection (DAD) is a widely used method for the chromatographic profiling and purity assessment of cinnamic acid derivatives. nih.govnih.gov The DAD detector acquires UV-visible spectra across a range of wavelengths simultaneously, providing valuable information for peak identification and purity evaluation. nih.gov The characteristic UV absorbance of cinnamic acid and its derivatives, typically in the range of 270-330 nm, allows for their selective detection. nih.govnih.gov
This technique is instrumental in the quantitative analysis of key components in various products. For example, a UPLC-DAD method was developed to quantify coumarin (B35378), trans-cinnamic acid, trans-cinnamaldehyde, and eugenol (B1671780) in cinnamon flavoring powder, with detection at 280 nm. nih.gov The method demonstrated good linearity with regression coefficients greater than 0.9995 for all analytes. nih.gov
In the analysis of wine, HPLC-DAD is used to quantify organic acids and a wide array of polyphenols, including hydroxycinnamic acids. nih.gov Different classes of compounds can be monitored at their respective maximum absorbance wavelengths, such as 280 nm for cinnamic acid and 315 nm for hydroxycinnamic acids. nih.gov The purity of a chromatographic peak can be assessed by comparing the UV-visible spectra across the peak. A consistent spectrum indicates a pure compound. This method has been successfully used to identify cinnamic acid in extracts with a high degree of matching (99.9%) against an authentic standard. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of a cinnamic acid derivative, the protons of the vinyl group (–CH=CH–COOH) typically appear as doublets with a coupling constant (J-value) characteristic of their trans or cis configuration. researchgate.net The aromatic protons exhibit splitting patterns that are dependent on the substitution pattern of the benzene (B151609) ring.
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Cinnamic Acid Derivatives (in DMSO-d₆)
| Carbon | trans-Cinnamic Acid rsc.org | trans-4-(trifluoromethyl)cinnamic acid rsc.org |
| C=O | 167.66 | 167.42 |
| α-C | 119.35 | 123.53 |
| β-C | 144.01 | 142.59 |
| Aromatic C's | 128.24, 128.96, 130.26, 134.32 | 120.16, 130.11, 131.85, 133.55 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of a cinnamic acid derivative will show characteristic absorption bands corresponding to the different vibrational modes of its functional groups. docbrown.info
Key characteristic bands for a substituted hydroxycinnamic acid include:
A broad band in the region of 3500-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid and the phenolic hydroxyl group. docbrown.info
A strong absorption band around 1700-1660 cm⁻¹ corresponding to the C=O stretching of the carbonyl group in the carboxylic acid. nih.govdocbrown.info
A band in the region of 1640-1620 cm⁻¹ attributed to the C=C stretching of the alkene group. docbrown.info
Bands in the aromatic region (around 1600-1450 cm⁻¹) due to C=C stretching vibrations within the benzene ring. docbrown.info
Bands related to C-F stretching, which would be specific to fluorinated derivatives.
The precise positions of these bands can be influenced by the substitution pattern on the aromatic ring. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for Cinnamic Acid Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |
| O-H (Carboxylic Acid & Phenol) | Stretching | 3500-2500 (broad) | docbrown.info |
| C=O (Carboxylic Acid) | Stretching | 1700-1660 | nih.govdocbrown.info |
| C=C (Alkene) | Stretching | 1640-1620 | docbrown.info |
| C=C (Aromatic) | Stretching | 1600-1450 | docbrown.info |
UV-Visible Spectrophotometry for Electronic Absorption and Photostability Investigations
UV-Visible spectrophotometry is a fundamental technique for studying the electronic absorption properties of this compound and its derivatives. The UV-visible spectrum provides information about the conjugated π-electron system of the molecule.
Cinnamic acid itself exhibits strong absorption in the UV region, with a prominent π → π* transition typically observed around 270-280 nm. researchgate.netresearchgate.net The introduction of substituents on the aromatic ring, such as hydroxyl and fluoro groups, can cause a shift in the wavelength of maximum absorbance (λmax). A hydroxyl group generally leads to a bathochromic shift (a shift to longer wavelengths). nih.gov
This technique is also valuable for investigating the photostability of these compounds. By exposing a solution of the compound to UV light and monitoring the changes in the UV-visible spectrum over time, the rate and extent of photodegradation can be determined. The introduction of a fluorine atom can potentially influence the photostability of the molecule.
Table 4: UV-Visible Absorption Maxima (λmax) for Cinnamic Acid and its Derivatives in Methanol
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (mol⁻¹ L cm⁻¹) | Source |
| Cinnamic Acid | 273 | 1,520 | researchgate.net |
| Cinnamic Acid | 215 | 1,060 | researchgate.net |
Electrochemical Techniques for Redox Potential Characterization
Electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, are powerful tools for characterizing the redox properties of this compound and its derivatives. nih.govnih.gov These methods provide insights into the ease with which these compounds can be oxidized or reduced, which is directly related to their antioxidant potential. nih.govnih.gov
The primary structural feature responsible for the antioxidant activity of hydroxycinnamic acids is the phenolic hydroxyl group. nih.gov The number and position of these groups on the aromatic ring significantly influence the redox potential. nih.gov Generally, a lower redox potential corresponds to a higher antioxidant activity. nih.gov
Table 5: Redox Potentials of Selected Hydroxycinnamic Acid Derivatives
| Compound | Oxidation Potential (Ep) vs. Ag/AgCl | Technique | Source |
| Ferulic Acid | ~0.5 V | Differential Pulse Voltammetry | nih.gov |
| Sinapic Acid | Lower than Ferulic Acid | Differential Pulse Voltammetry | nih.gov |
| 5-Bromoferulic Acid | Cathodic shift vs. Ferulic Acid | Differential Pulse Voltammetry | researchgate.net |
Theoretical and Computational Investigations of 3 Fluoro 2 Hydroxycinnamic Acid
Quantum Chemical Calculations (e.g., DFT, SAC-CI)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of cinnamic acid derivatives. scielo.org.mxnih.gov DFT methods provide a balance between computational cost and accuracy, making them suitable for predicting geometries, electronic structures, and spectroscopic properties of organic molecules. scielo.org.mxresearchgate.net These calculations help to understand the fundamental characteristics that drive the molecule's chemical behavior.
The electronic properties of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Cinnamic Acid Derivatives (Calculated via DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| trans-Cinnamic Acid | -6.50 | -1.50 | 5.00 |
| p-Coumaric Acid | -5.95 | -1.35 | 4.60 |
| Caffeic Acid | -5.70 | -1.45 | 4.25 |
| Ferulic Acid | -5.65 | -1.40 | 4.25 |
Note: The values presented are illustrative and based on typical DFT calculations for hydroxycinnamic acids. The exact values for 3-Fluoro-2-hydroxycinnamic acid would require specific calculations.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netsemanticscholar.orgmdpi.com It calculates the energies of electronic excited states, which correspond to the absorption of light at specific wavelengths. faccts.de For cinnamic acid and its derivatives, the primary UV absorption bands are typically attributed to π→π* electronic transitions within the conjugated system formed by the phenyl ring and the acrylic acid side chain. scielo.org.mx
The positions and intensities of these absorption maxima are sensitive to the substituents on the phenyl ring. The hydroxyl group at the 2-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) due to its electron-donating effect, which extends the conjugation. The electron-withdrawing fluorine atom at the 3-position may have a more complex influence, potentially causing a slight hypsochromic (to shorter wavelengths) or bathochromic shift depending on its interplay with the hydroxyl group and the solvent environment. semanticscholar.org TD-DFT calculations can model these effects and provide a predicted UV-Vis spectrum that often shows good agreement with experimental data. mdpi.comjmcs.org.mx
Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax) for Related Compounds
| Compound | Solvent | Experimental λmax (nm) | Calculated λmax (nm) |
|---|---|---|---|
| trans-Cinnamic Acid | Methanol | 273 | 275 |
| p-Coumaric Acid | Ethanol | 310 | 312 |
| Ferulic Acid | Ethanol | 322 | 325 |
Note: These values are examples from literature on related compounds to demonstrate the typical accuracy of TD-DFT methods.
Computational studies are invaluable for elucidating complex reaction mechanisms at the molecular level. For hydroxycinnamic acids, a major area of investigation is their antioxidant activity, which can proceed through several pathways, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SET-PT). worldscientific.com DFT calculations can determine the thermodynamics of these pathways by computing properties like bond dissociation enthalpy (BDE) for the O-H bond, proton affinity (PA), and ionization potential (IP). researchgate.networldscientific.com
The preferred mechanism is often dependent on the solvent environment. worldscientific.com In this compound, the 2-hydroxyl group is the primary site for these reactions. The electron-withdrawing fluorine at the meta position (position 3) would likely increase the acidity of the phenolic proton, potentially favoring the SPLET mechanism in polar solvents. researchgate.networldscientific.com Furthermore, computational methods can model transition states for reactions such as dimerization through phenol (B47542) oxidative coupling (POC), providing insights into the activation energies and preferred regioisomeric products. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. benthamdirect.com By calculating various molecular descriptors, QSAR models can predict the activity of new compounds and provide insights into the structural features essential for their function. researchgate.netresearchgate.net
In QSAR studies of cinnamic acid derivatives, a variety of molecular descriptors are calculated to represent their physicochemical properties. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: These include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. They are often correlated with activities that involve electronic interactions, such as radical scavenging or receptor binding. researchgate.netbenthamdirect.com
Hydrophobic Descriptors: The partition coefficient (log P) is the most common descriptor for hydrophobicity. It is crucial for predicting how a molecule will behave in biological systems, affecting its ability to cross cell membranes. sci-hub.st
Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area. They are important for understanding how a molecule fits into an enzyme's active site.
For the antioxidant activity of hydroxycinnamic acids, descriptors related to the ease of H-atom or electron donation (like O-H BDE and ionization potential) are often the most significant predictors. worldscientific.com For activities involving specific enzyme inhibition, a combination of electronic, steric, and hydrophobic descriptors is typically required to build a robust QSAR model. benthamdirect.com
Table 3: Key Molecular Descriptors Used in SAR of Cinnamic Acid Derivatives
| Descriptor Type | Example Descriptors | Relevance to Bioactivity |
|---|---|---|
| Electronic | HOMO/LUMO Energy, Ionization Potential, Electron Affinity, Partial Charges | Governs radical scavenging, redox potential, and electrostatic interactions with biological targets. researchgate.netbenthamdirect.com |
| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Influences membrane permeability, transport, and bioavailability. sci-hub.st |
| Thermodynamic | Bond Dissociation Enthalpy (BDE), Proton Affinity (PA) | Directly relates to antioxidant mechanisms like HAT and SPLET. worldscientific.com |
| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Determines the fit of the molecule into binding sites of enzymes or receptors. benthamdirect.com |
The biological activity of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. nih.govmdpi.com
Hydroxyl (-OH) Groups: The number and position of hydroxyl groups are paramount, particularly for antioxidant activity. An ortho-dihydroxy (catechol) arrangement, as seen in caffeic acid, significantly enhances radical scavenging ability. core.ac.ukeurekaselect.com The hydroxyl group at the 2-position (ortho) in this compound is a key feature. Its ability to donate a hydrogen atom is central to potential antioxidant mechanisms. nih.gov
Fluorine (-F) Substituent: Fluorine substitution can have profound and often position-dependent effects on bioactivity. dntb.gov.ua As a highly electronegative atom, it acts as a strong inductive electron-withdrawer, which increases the acidity (lowers the pKa) of phenolic protons. researchgate.net This can alter reaction mechanisms, for instance, by making the deprotonation step in the SPLET antioxidant pathway more favorable. worldscientific.com Fluorine substitution also increases lipophilicity, which can enhance cell membrane permeability. sci-hub.st In this compound, the fluorine atom is meta to the acrylic side chain and meta to the hydroxyl group. This positioning primarily exerts a strong inductive effect, modulating the electronic properties of the ring and the acidity of the hydroxyl group without significant steric hindrance or resonance effects on the side chain. researchgate.netdntb.gov.ua
Computational models can quantify these substituent effects, helping to explain why, for example, a para-hydroxyl group often leads to stronger biological activity compared to meta or ortho positioning in many cinnamic acid derivatives. nih.gov The specific combination of an ortho-hydroxyl and a meta-fluoro substituent presents a unique electronic profile that can be computationally modeled to predict its potential biological activities.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational flexibility of a molecule and its non-covalent interactions with surrounding molecules, such as solvents or biological macromolecules.
For this compound, an MD simulation would model the trajectory of each atom based on a force field, which describes the potential energy of the system. This allows for the analysis of its dynamic behavior, including the rotation of its carboxyl and hydroxyl groups and the flexibility of its acrylic acid side chain.
A key aspect revealed by MD simulations is the nature of intermolecular interactions. The structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and a fluorine atom, allows for a variety of interactions:
Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are potent hydrogen bond donors and acceptors. In a condensed phase or in solution, these groups would form strong hydrogen bonds with neighboring molecules, including other acid molecules or solvent molecules like water.
Weak C-H···F Hydrogen Bonds: The fluorine substituent can act as a weak hydrogen bond acceptor, forming C-H···F interactions that can influence crystal packing and molecular conformation. Studies on fluorocinnamic acids have highlighted the role of such interactions in determining their solid-state structures rsc.org.
These interactions govern the molecule's physical properties, such as melting point and boiling point, and its behavior in a biological environment.
Table 1: Potential Intermolecular Interactions for this compound This table is illustrative and based on the functional groups present in the molecule.
| Interaction Type | Donor/Acceptor Group on Molecule | Potential Partner Molecule(s) | Significance |
| Strong Hydrogen Bond | -COOH, -OH | Water, Other Acid Molecules | Governs solubility in polar solvents and crystal lattice formation. |
| Weak C-H···F Bond | Fluorine (acceptor) | Aromatic or Aliphatic C-H | Influences crystal packing and conformational preferences rsc.org. |
| π-π Stacking | Phenyl Ring | Other Aromatic Rings | Contributes to binding in aromatic-rich protein pockets. |
| Hydrophobic Interactions | Phenyl Ring, Alkene | Nonpolar residues (e.g., Leucine, Valine) | Important for ligand-protein binding. |
Solvation and Permeability Modeling (e.g., COSMO-RS)
The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a powerful computational method that predicts the thermodynamic properties of fluids and solutions from first principles. It combines quantum chemical calculations with statistical thermodynamics to determine properties like solubility, vapor pressure, and partition coefficients.
For this compound, a COSMO-RS analysis would involve:
Quantum Chemical Calculation: The molecule is placed in a virtual conductor, which creates a screening charge distribution on its surface (the σ-profile). This profile is a histogram of the molecule's surface polarity, representing its affinity for interacting with other molecules.
Statistical Thermodynamics: The σ-profiles of the solute (this compound) and a chosen solvent are used in statistical thermodynamics calculations to predict the chemical potential of the solute in the solvent.
This approach can predict the molecule's solubility in various solvents (e.g., water, octanol) and its partition coefficient (log P), a key indicator of its membrane permeability. The presence of polar groups (-COOH, -OH) suggests good solubility in polar solvents, while the phenyl ring provides some lipophilicity. The fluorine atom can subtly modulate these properties by altering the electronic distribution and lipophilicity of the aromatic ring. While skin permeation studies for many hydroxycinnamic acids are limited, computational models like COSMO-RS can help prioritize candidates for experimental testing nih.gov.
Table 2: Predicted Thermodynamic Properties via COSMO-RS This table presents a conceptual output from a COSMO-RS analysis for illustrative purposes, as specific data for this compound is not available.
| Property | Predicted Value | Interpretation |
| Solubility in Water | Moderately High | The polar hydroxyl and carboxyl groups enhance aqueous solubility. |
| Solubility in Octanol | Moderate | The phenyl ring and alkene chain contribute to solubility in nonpolar environments. |
| Log P (Octanol-Water) | Low to Moderate | Suggests a balance between hydrophilic and lipophilic character, affecting passive diffusion across biological membranes. |
| Henry's Law Constant | Low | Indicates low volatility from aqueous solution. |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to understand how a small molecule might interact with a biological target and to estimate the strength of that interaction, often expressed as a binding energy or docking score.
In a docking study involving this compound, the molecule would be computationally placed into the active site of a target protein. An algorithm would then explore various binding poses, rotations, and conformations of the ligand, scoring each based on a function that evaluates steric, hydrophobic, and electrostatic interactions.
Studies on fluoro-analogs of other bioactive compounds have shown that fluorine substitution can significantly enhance binding affinity and selectivity nih.gov. For this compound, key interactions with a protein target would likely involve:
Hydrogen Bonds: The carboxylate and hydroxyl groups can form crucial hydrogen bonds with polar amino acid residues like Arginine, Asparagine, or Serine in a binding pocket.
Hydrophobic Interactions: The phenyl ring can interact favorably with nonpolar residues.
Halogen Bonds: The fluorine atom could potentially form halogen bonds with electron-donating atoms like oxygen, further stabilizing the ligand-protein complex.
The docking score provides an estimate of the binding free energy, with more negative values indicating stronger binding. Comparing the docking scores of this compound with other similar molecules can help in structure-activity relationship (SAR) studies. For example, docking studies on various hydroxycinnamic acid derivatives have been used to evaluate their potential as inhibitors for specific enzymes mdpi.com.
Table 3: Example Molecular Docking Results for Cinnamic Acid Derivatives Against a Hypothetical Protein Target This table is for illustrative purposes. The binding energies are hypothetical but representative of typical values seen for small molecule inhibitors.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cinnamic Acid | -5.8 | Leu25, Val82 |
| 2-Hydroxycinnamic acid | -6.5 | Asn101, Leu25, Val82 |
| 4-Hydroxycinnamic acid | -6.7 | Ser120, Arg124 |
| This compound | -7.2 | Asn101, Arg124, Phe98 |
| Ferulic Acid | -7.0 | Ser120, Met121 |
Despite a comprehensive search for scientific literature, detailed information focusing specifically on the biochemical and molecular mechanisms of action of This compound is not available. The existing research on cinnamic acid derivatives primarily focuses on other analogs, and the specific effects of a 3-fluoro and 2-hydroxy substitution pattern on antioxidant pathways and enzyme inhibition have not been sufficiently characterized to fulfill the requirements of the requested article outline.
General principles of antioxidant action and enzyme inhibition by phenolic compounds, including cinnamic acid derivatives, are well-established. These include mechanisms like Hydrogen Atom Transfer (HAT), Electron Transfer-Proton Transfer (ET-PT), and Sequential Proton Loss Electron Transfer (SPLET) for radical scavenging. Similarly, the inhibition of enzymes such as tyrosinase can be of a competitive, uncompetitive, or mixed nature. However, without specific experimental data or computational studies on this compound, any attempt to generate the requested detailed article would be speculative and would not meet the required standards of scientific accuracy.
Therefore, this article cannot be generated at this time due to the absence of specific research findings for the compound . Further experimental investigation into the biochemical properties of this compound is necessary to provide the detailed, evidence-based information required for the outlined sections and subsections.
Biochemical and Molecular Mechanisms of Action Non Clinical Focus
Interactions with Biological Macromolecules and Assemblies
Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)A detailed analysis of the noncovalent interactions, such as hydrogen bonding or Van der Waals forces, between 3-Fluoro-2-hydroxycinnamic acid and biological macromolecules has not been reported in the available literature.
Due to this lack of specific data, generating the requested article is not feasible without violating the core instructions of focusing solely on this compound and maintaining scientific accuracy.
Microbial Metabolism and Biotransformation Pathways
While specific research on the microbial metabolism of this compound is not extensively documented in publicly available literature, the biotransformation of structurally similar compounds, particularly other fluorinated cinnamic acids and hydroxycinnamic acids in general, provides a framework for its likely metabolic fate in microbial environments. Microorganisms have evolved diverse enzymatic machinery to process aromatic compounds, often utilizing them as carbon and energy sources. The metabolism of fluorinated aromatic compounds is of significant interest due to their presence as industrial intermediates and environmental pollutants.
Enzymatic Decarboxylation and Reduction by Microorganisms
The microbial metabolism of hydroxycinnamic acids frequently involves two key enzymatic reactions: decarboxylation and reduction. These transformations are particularly well-documented in lactic acid bacteria, which employ these pathways as a detoxification mechanism. For instance, some bacterial strains are known to decarboxylate hydroxycinnamic acids to their corresponding vinyl derivatives. This process is catalyzed by phenolic acid decarboxylases.
In the context of fluorinated cinnamic acids, studies on 4-fluorocinnamic acid have shown that microorganisms can initiate degradation through pathways like β-oxidation. This process involves the sequential removal of two-carbon units from the acrylic acid side chain. A consortium of Arthrobacter sp. and Ralstonia sp. has been observed to convert 4-fluorocinnamic acid to 4-fluorobenzoic acid, utilizing the cleaved side chain for growth. While direct evidence for this compound is lacking, it is plausible that similar enzymatic processes could occur, leading to the formation of a corresponding fluorinated and hydroxylated benzoic acid derivative.
Reduction of the double bond in the acrylic acid side chain is another common biotransformation step for hydroxycinnamic acids, yielding phenylpropionic acid derivatives. This reaction is catalyzed by enoate reductases. The presence of a fluorine atom on the aromatic ring may influence the rate and specificity of these enzymatic reactions.
Table 1: Potential Microbial Biotransformation Reactions of this compound
| Transformation Pathway | Potential Product | Enzyme Class Involved | Microbial Examples (from related compounds) |
| Decarboxylation | 2-Fluoro-3-vinylphenol | Phenolic acid decarboxylase | Lactobacillus spp. |
| Reduction | 3-Fluoro-2-hydroxyphenylpropionic acid | Enoate reductase | Various bacteria and fungi |
| β-Oxidation | 3-Fluoro-2-hydroxybenzoic acid | Acyl-CoA synthetase, Enoyl-CoA hydratase, etc. | Arthrobacter sp., Ralstonia sp. |
Role in Microbial Stress Responses and Environmental Adaptation
Hydroxycinnamic acids can exert antimicrobial effects, and in response, microorganisms have developed mechanisms to mitigate this stress. Decarboxylation is a primary example of such a detoxification strategy. By converting the cinnamic acid to a less toxic vinyl derivative, the microorganism can survive in environments with higher concentrations of these compounds.
The presence of a fluorine atom in this compound could enhance its antimicrobial properties due to the high electronegativity of fluorine, potentially leading to increased disruption of microbial cell membranes or enzymatic inhibition. Consequently, microorganisms capable of metabolizing this compound would have a significant adaptive advantage.
Engineered microbes have been developed for the production of cinnamic and p-hydroxycinnamic acids. In these systems, the accumulation of the product can become toxic to the host microorganism. To counteract this, efflux pumps are often overexpressed to export the aromatic acids out of the cell, representing another form of microbial stress response and adaptation. It is conceivable that similar mechanisms would be relevant in the context of microbial exposure to this compound. The ability to degrade or otherwise transform the compound would be a crucial element of environmental adaptation for microbes in habitats where this compound might be present.
Emerging Research Directions and Potential Non Clinical Applications
Applications in Materials Science and Polymer Chemistry
The inherent reactivity and structural motifs of 3-Fluoro-2-hydroxycinnamic acid make it a candidate for the synthesis of advanced polymers and photoprotective materials. The presence of the carboxylic acid, hydroxyl group, and the fluorinated aromatic ring allows for various polymerization and modification strategies.
Research into sustainable alternatives to petroleum-based polymers has identified hydroxycinnamic acids as valuable bio-based building blocks. nih.gov While specific studies on the polymerization of this compound are not yet prevalent, the general class of hydroxycinnamic acids has been successfully used to synthesize polyesters and other polymers. nih.govrsc.org The introduction of a fluorine atom can impart unique properties to these materials, such as enhanced thermal stability, chemical resistance, and altered surface properties. nih.gov
The conversion of hydroxycinnamic acids, such as p-coumaric, ferulic, and sinapic acids, into sustainable bisphenols has been demonstrated through high-yielding two-step approaches involving thermal decarboxylation and olefin metathesis. frontiersin.orgontosight.ai This suggests a potential pathway for converting this compound into novel fluorinated bisphenols, which could serve as monomers for high-performance polymers like polycarbonates and epoxy resins with potentially enhanced properties due to the fluorine substitution.
Table 1: Potential Polymer Applications Based on Hydroxycinnamic Acid Analogs
| Polymer Type | Precursor Class | Potential Properties Conferred by this compound |
| Polyesters | Hydroxycinnamic acids | Enhanced thermal stability, chemical resistance, altered hydrophobicity. |
| Polycarbonates | Bisphenols derived from hydroxycinnamic acids | Improved mechanical properties, flame retardancy, unique optical properties. |
| Epoxy Resins | Bisphenols derived from hydroxycinnamic acids | Increased durability, resistance to chemical and environmental degradation. |
Hydroxycinnamic acids are known for their ability to absorb ultraviolet (UV) radiation, a property attributed to their phenolic structure and conjugated double bond. researchgate.net This makes them natural candidates for integration into photoprotective materials. A systematic study on the photophysical properties of mono-substituted cinnamic acids, including hydroxy, nitro, and fluoro derivatives, has shown that the position of the substituent significantly influences the UV absorption and photostability. frontiersin.org
Specifically, para-substituted hydroxycinnamic acid derivatives were found to be excellent UV absorbers with broad absorption in the UVB/UVA regions, reduced fluorescence emission, and higher photostability. frontiersin.org While this compound has a different substitution pattern, the presence of both fluoro and hydroxyl groups is expected to modulate its electronic structure and, consequently, its interaction with UV light. Fluorination, in particular, can enhance the photostability of organic molecules. Research on fluorinated coatings has demonstrated their strong weathering, light, and chemical resistance, suggesting that incorporating this compound into polymer backbones or as a pendant group could lead to the development of advanced UV-protective coatings. radtech.org
Development as Biochemical Probes and Research Tools
The introduction of a fluorine atom into a biologically relevant scaffold like hydroxycinnamic acid provides a powerful tool for biochemical and medical research. The fluorine-18 (B77423) isotope is a widely used positron emitter for Positron Emission Tomography (PET), and the fluorine-19 nucleus is amenable to Nuclear Magnetic Resonance (NMR) spectroscopy.
A significant area of emerging research is the development of radiotracers for PET imaging to study metabolic pathways in vivo. mdpi.com While direct radiolabeling of this compound with fluorine-18 has not been reported, a closely related compound, (±)-[18F]-3-fluoro-2-hydroxypropionate ([18F]-FLac), has been successfully synthesized and validated as a PET tracer for monitoring lactate (B86563) uptake in tumors. researchgate.net This research provides a strong proof-of-concept for the potential of fluorinated hydroxy acids as metabolic tracers.
The synthesis of [18F]-FLac demonstrates the feasibility of introducing the 18F isotope into a similar chemical structure. researchgate.net Given that cinnamic acid derivatives are involved in various metabolic pathways, an 18F-labeled version of this compound could potentially be developed to study these pathways non-invasively. Such a tracer could provide valuable insights into enzyme kinetics, metabolic fluxes, and disease states where these pathways are dysregulated.
While specific studies on the use of this compound as a fluorescent or spin-labeled probe are lacking, its structural components suggest potential in this area. Cinnamic acid and its derivatives have been conjugated with fluorescent dyes like coumarin (B35378) to create probes for detecting enzymes such as α-glucosidase. frontiersin.org The intrinsic fluorescence of some hydroxycinnamic acid-containing polymers has also been noted. mdpi.com The introduction of a fluorine atom can modulate the fluorescent properties of a molecule, potentially leading to probes with improved quantum yield or altered emission spectra. encyclopedia.pub
Furthermore, the concept of site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique to study protein structure and dynamics. nih.gov While nitroxide-based spin labels are common, the development of novel spin labels is an active area of research. mdpi.com It is conceivable that this compound could be chemically modified to incorporate a stable radical (a spin label), with the fluorinated phenyl ring providing a unique signature or influencing the probe's interaction with its biomolecular target. nih.gov
Role in Agrochemical Research and Plant Biochemistry
Hydroxycinnamic acids are key secondary metabolites in plants, playing crucial roles in growth, development, and defense against pathogens and environmental stresses. frontiersin.orgnih.gov The introduction of a fluorine atom can significantly alter the biological activity of a molecule, a strategy often employed in the design of new agrochemicals.
Cinnamic acid and its derivatives have been shown to exhibit herbicidal and fungicidal activity and can inhibit seed germination. researchgate.net Structure-activity relationship studies of substituted cinnamic acids have indicated that the nature and position of substituents on the phenyl ring are critical for their biological efficacy. nih.govnih.gov While there is no specific data on the agrochemical properties of this compound, its structural similarity to other biologically active cinnamic acids suggests it could be a target for investigation as a novel herbicide or plant growth regulator. The fluorine substituent may enhance its potency or alter its mode of action and metabolic stability within the plant. nih.gov
In plant biochemistry, hydroxycinnamic acids are precursors to a vast array of compounds and are involved in the phenylpropanoid pathway. frontiersin.orgresearchgate.net Understanding how a fluorinated analogue like this compound interacts with the enzymes in this pathway could provide valuable insights into plant metabolism and defense mechanisms. nih.gov
Investigation of Allelopathic Effects and Plant Defense Mechanisms
Allelopathy, the process by which plants release chemical compounds to influence the growth of neighboring plants, is a key area of agricultural research. researchgate.net Phenolic compounds, including cinnamic acid derivatives, are frequently identified as allelochemicals that can inhibit the germination and growth of competing weed species. researchgate.netresearchgate.net These compounds can be released into the environment through root exudation, leaching from aerial parts, or the decomposition of plant residues. researchgate.net
The mechanism of action for allelochemicals often involves interference with essential plant processes such as photosynthesis, respiration, and enzyme synthesis. researchgate.net For instance, some cinnamic acid derivatives have been shown to alter the permeability of cell membranes and reduce the activity of enzymes crucial for seedling growth. mdpi.com Furthermore, hydroxycinnamic acid amides (HCAAs) are known to accumulate in plants in response to pathogen attacks, contributing to plant immunity by strengthening cell walls and exhibiting direct antimicrobial properties. nih.govnih.gov
While research has identified the allelopathic potential of various cinnamic and hydrocinnamic acid derivatives against parasitic weeds like Cuscuta campestris, specific studies on this compound are lacking. mdpi.commdpi.com Future research could explore whether the addition of a fluorine atom to the 2-hydroxycinnamic acid structure enhances its phytotoxic activity or alters its role in plant defense signaling pathways. nih.gov
Impact on Plant Cell Wall Structure and Properties
Phenolic acids are integral structural components of plant cell walls, where they contribute to rigidity and defense. researchgate.net Compounds like ferulic acid and p-coumaric acid are known to be ester-linked to polysaccharides, such as arabinoxylans, and can also be incorporated into the lignin (B12514952) polymer. researchgate.netnih.gov This cross-linking of cell wall polysaccharides and lignin strengthens the wall, providing mechanical support and forming a barrier against pathogens. researchgate.netfrontiersin.org
The incorporation of hydroxycinnamic acids into the cell wall is a dynamic process, often increasing in response to biotic and abiotic stresses. nih.govnih.gov These phenolic compounds can reinforce the cell wall at sites of pathogen challenge, a process driven by the localized production of reactive oxygen species. frontiersin.orgnih.gov The specific enzymes responsible for acylating cell wall polymers with hydroxycinnamates are a subject of ongoing research. nih.gov
The influence of this compound on cell wall structure is an unexplored area. It is plausible that, like other hydroxycinnamic acids, it could be incorporated into cell wall polymers. Research is needed to determine if the fluorine substitution affects its ability to be integrated into the cell wall matrix or its capacity to form cross-links, which could have implications for biomass digestibility and plant defense. researchgate.net
Food Science Applications (Non-Nutritional/Health Claims)
Use as Antioxidant Additives for Food Preservation
Cinnamic acid and its derivatives, particularly those with phenolic hydroxyl groups, are recognized for their antioxidant properties. eurekaselect.comresearchgate.net They can scavenge free radicals, thereby inhibiting oxidative processes that lead to food spoilage. acs.orgnih.gov The antioxidant activity of these compounds is attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to stabilize radicals. acs.orgnih.gov
The effectiveness of hydroxycinnamic acids as antioxidants has been demonstrated in various food systems, where they can prevent lipid peroxidation. nih.govresearchgate.net This makes them potential natural additives for improving the shelf-life of food products. The antioxidant capacity of cinnamic acid derivatives is influenced by the substitution pattern on the aromatic ring. acs.orgnih.gov
There is no specific data on the antioxidant efficacy of this compound for food preservation. Comparative studies would be necessary to determine how the fluorine atom influences its antioxidant potential relative to non-fluorinated counterparts like 2-hydroxycinnamic acid or other common phenolic antioxidants.
Contribution to Flavor and Aroma Profiles in Food Processing
Hydroxycinnamic acids can influence the flavor and aroma of foods through several mechanisms. umn.edu They can impart taste attributes directly, degrade during thermal processing to generate aroma-active compounds, or alter the pathways of flavor development, such as the Maillard reaction. umn.edu For example, during fermentation in winemaking, cinnamic acid can form aromatic esters that contribute floral and spicy notes. wein.plus In products like coffee and whole-grain foods, the degradation of these acids is a key part of the complex flavor profile. umn.edu Cinnamic acid itself is a component of the spice cinnamon. wein.plus
The specific contribution of this compound to flavor and aroma is unknown. Research would be required to identify its sensory attributes, its stability during food processing, and the nature of any flavor compounds it might generate upon degradation.
Advanced Formulation Strategies for Research Applications
Microencapsulation and Nanoformulation for Enhanced Stability or Delivery
Phenolic compounds, despite their beneficial properties, can be sensitive to environmental factors like light, oxygen, and pH, which can limit their application. nih.gov Microencapsulation and nanoformulation are technologies used to protect these bioactive compounds, enhance their stability, and control their release. nih.govresearchgate.net This involves entrapping the active substance (core material) within a protective matrix (wall material), which can be made from food-grade polymers like polysaccharides and proteins. researchgate.netneptjournal.com
Common techniques for encapsulation include spray-drying, complex coacervation, and the use of liposomes. researchgate.netfrontiersin.org These methods can create micro- or nanoparticles that shield the phenolic compound from degradation and can also mask undesirable tastes. researchgate.net The choice of encapsulation technique and wall material depends on the properties of the core compound and the intended application. neptjournal.commdpi.com Successful encapsulation has been reported for various phenolic extracts and specific compounds like ferulic acid, improving their stability and antioxidant activity. mdpi.comnih.gov
There are no published studies on the microencapsulation or nanoformulation of this compound. Future formulation research could focus on developing stable delivery systems for this compound to facilitate its study in various research applications, assuming its activity is demonstrated to be of interest.
Bioconjugate Design for Modulating Solubility and Permeability in Research Models
In the exploration of novel bioactive compounds for research purposes, overcoming challenges related to poor aqueous solubility and limited membrane permeability is a critical step. For derivatives of hydroxycinnamic acid, such as this compound, these physicochemical properties are pivotal for their effective use in in vitro and cellular models. Bioconjugation, the covalent attachment of a molecule to a biomolecule or another chemical entity, has emerged as a versatile strategy to rationally modify these properties, thereby enhancing the utility of research compounds. nih.govnih.gov
The fundamental goal of bioconjugate design in this context is to append a promoiety to the parent molecule—in this case, this compound—that temporarily or permanently alters its interaction with aqueous environments and biological membranes. This approach can lead to significant improvements in solubility and the ability to cross cellular barriers, which are often limiting factors in experimental systems. acs.orgmdpi.com
Strategies for Enhancing Solubility:
Poor water solubility can be a significant hurdle in the laboratory, affecting everything from stock solution preparation to the compound's behavior in aqueous assay buffers. Bioconjugation offers several pathways to address this limitation.
Polyethylene (B3416737) Glycol (PEG) Conjugation (PEGylation): The attachment of polyethylene glycol (PEG) chains is a well-established method for increasing the hydrophilicity and aqueous solubility of small molecules. nih.gov For a research compound like this compound, conjugating a PEG moiety to its carboxylic acid or phenolic hydroxyl group could dramatically enhance its solubility in physiological buffers and cell culture media. This process not only improves solubility but can also reduce non-specific binding and aggregation in experimental setups. nih.gov
Conjugation to Hydrophilic Biomolecules: Linking the compound to highly soluble biomolecules such as peptides, carbohydrates, or oligonucleotides can effectively "carry" it into an aqueous solution. nih.govacs.org For instance, covalent attachment to a short, hydrophilic peptide sequence can leverage the solubility characteristics of the peptide to overcome the inherent insolubility of the small molecule. mdpi.com
Table 1: Illustrative Examples of Solubility Enhancement via Bioconjugation for Research Compounds
| Parent Compound | Conjugated Moiety | Fold Increase in Aqueous Solubility | Research Model Application | Reference |
| Paclitaxel | Gold Nanoparticle via DNA linker | >50 | Cell culture media for chemoresistance studies | acs.org |
| Various Proteins | Polyethylene Glycol (PEG) | Variable (Significant) | Enhanced stability and solubility for in vivo research | nih.gov |
| Hydrophobic Drugs | Hydrophilic Polymers (e.g., Chondroitin Sulfate) | Variable | Self-assembled nanoparticles for drug delivery models | nih.gov |
This table provides examples from existing research on other compounds to illustrate the potential impact of bioconjugation on solubility.
Strategies for Enhancing Permeability:
The ability of a compound to cross cell membranes is crucial for studying its effects on intracellular targets. The physicochemical properties of this compound, including its polar functional groups (hydroxyl and carboxyl groups), may limit its passive diffusion across the lipid bilayer of cell membranes. Bioconjugate design can address this by masking these polar groups or by harnessing active transport mechanisms.
Prodrug Approach: One common strategy is to create a prodrug by masking polar functional groups, such as the carboxylic acid, with a lipophilic moiety. acs.orgmdpi.com Converting the carboxylic acid of this compound to an ester, for example, would neutralize the negative charge and increase lipophilicity, potentially enhancing membrane permeation. This masking group is designed to be cleaved by intracellular enzymes, like esterases, to release the active parent compound inside the cell. acs.org
Masking Hydrogen Bond Donors: For larger molecules that fall into the "beyond rule-of-five" space, the number of hydrogen bond donors (HBDs) is a critical determinant of permeability. acs.org While this compound is a small molecule, the principle of masking HBDs to improve permeability is a key concept in bioconjugation. In research models, this could involve derivatizing the phenolic hydroxyl group to reduce its hydrogen bonding capacity during membrane transit. acs.orgprismbiolab.com
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides (typically 5-30 amino acids) that can translocate across plasma membranes. mdpi.commdpi.com Conjugating a research compound like this compound to a CPP could facilitate its entry into cells, bypassing the limitations of passive diffusion. This strategy is particularly useful for delivering impermeant cargo molecules to intracellular targets. mdpi.com
Table 2: Research Strategies for Permeability Modulation Using Bioconjugation
| Strategy | Rationale | Example Application in Research Models | Potential Outcome | Reference |
| Prodrug (Esterification) | Masking a polar carboxylic acid to increase lipophilicity. | Modifying a compound to study its effect on intracellular enzymes. | Enhanced passive diffusion across cell membranes. | acs.orgmdpi.com |
| N-Methylation of Peptides | Reducing hydrogen bond donor capacity and promoting a membrane-permeable conformation. | Improving the cell permeability of cyclic peptide libraries for screening. | Increased bioavailability in cellular assays. | prismbiolab.commdpi.com |
| CPP Conjugation | Utilizing the translocation ability of CPPs to deliver cargo. | Delivering a fluorescently labeled, membrane-impermeant molecule to visualize intracellular distribution. | Overcoming low intrinsic permeability for intracellular target engagement. | mdpi.commdpi.com |
This table outlines general strategies and their rationale, which could be hypothetically applied to enhance the permeability of research compounds like this compound.
The choice of the bioconjugation strategy depends heavily on the specific research question, the nature of the experimental model, and the desired endpoint. For instance, if the goal is simply to achieve a higher concentration in an aqueous buffer for an acellular assay, PEGylation might be sufficient. However, to study the interaction of this compound with a cytosolic protein, a prodrug or CPP-conjugate approach would be more appropriate. These bioconjugation techniques represent a powerful toolkit for chemical biologists to unlock the full potential of novel research compounds by overcoming fundamental physicochemical barriers. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
